Cas no 2228305-44-8 (1,1,3,3,4,4-hexafluorobutan-2-ol)

1,1,3,3,4,4-hexafluorobutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,3,3,4,4-hexafluorobutan-2-ol
- 2228305-44-8
- EN300-2005613
- SCHEMBL11839112
-
- インチ: 1S/C4H4F6O/c5-2(6)1(11)4(9,10)3(7)8/h1-3,11H
- InChIKey: KEVJHYMCGOMFOT-UHFFFAOYSA-N
- SMILES: FC(C(F)F)(C(C(F)F)O)F
計算された属性
- 精确分子量: 182.01663372g/mol
- 同位素质量: 182.01663372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 2
1,1,3,3,4,4-hexafluorobutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2005613-0.5g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 0.5g |
$905.0 | 2023-09-16 | ||
Enamine | EN300-2005613-10.0g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 10g |
$4052.0 | 2023-06-02 | ||
Enamine | EN300-2005613-0.25g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 0.25g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-2005613-10g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 10g |
$4052.0 | 2023-09-16 | ||
Enamine | EN300-2005613-1.0g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 1g |
$943.0 | 2023-06-02 | ||
Enamine | EN300-2005613-5g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 5g |
$2732.0 | 2023-09-16 | ||
Enamine | EN300-2005613-2.5g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 2.5g |
$1848.0 | 2023-09-16 | ||
Enamine | EN300-2005613-5.0g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 5g |
$2732.0 | 2023-06-02 | ||
Enamine | EN300-2005613-0.1g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 0.1g |
$829.0 | 2023-09-16 | ||
Enamine | EN300-2005613-1g |
1,1,3,3,4,4-hexafluorobutan-2-ol |
2228305-44-8 | 1g |
$943.0 | 2023-09-16 |
1,1,3,3,4,4-hexafluorobutan-2-ol 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Back matter
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
1,1,3,3,4,4-hexafluorobutan-2-olに関する追加情報
1,1,3,3,4,4-Hexafluorobutan-2-ol (CAS 2228305-44-8): A Versatile Fluorinated Alcohol with Emerging Applications in Biomedical Research
1,1,3,3,4,4-Hexafluorobutan-2-ol, also known as CAS 2228305-44-8, represents a unique class of fluorinated alcohols that have garnered significant attention in recent years due to their exceptional physicochemical properties and potential applications in pharmaceutical and biomedical fields. This compound belongs to the broader family of perfluoroalkyl substances (PFAS), which are characterized by their high thermal stability, hydrophobicity, and lipophilicity. The strategic placement of fluorine atoms at the 1, 3, 4, and 4 positions of the butane backbone creates a highly symmetrical molecular structure, which is critical for its functional versatility. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the potential of this compound as a building block for the synthesis of advanced drug delivery systems and bioactive molecules.
The molecular formula of 1,1,3,3,4,4-Hexafluorobutan-2-ol is C4F6O, with a molecular weight of approximately 230.02 g/mol. The compound exhibits a boiling point of around 150°C and a melting point of -15°C, making it suitable for use in controlled temperature environments. Its low surface tension and high surface activity are attributed to the dense fluorine substitution, which reduces intermolecular forces and enhances its compatibility with various solvents. These properties have been leveraged in the development of novel surfactants for drug formulation, as demonstrated in a 2024 study published in Advanced Drug Delivery Reviews.
One of the most promising applications of 1,1,3,3,4,4-Hexafluorobutan-2-ol is in the field of nanomedicine. Researchers at the University of Tokyo have recently reported the use of this compound as a stabilizing agent for lipid nanoparticles (LNPs), which are critical for the delivery of mRNA vaccines and siRNA therapeutics. The fluorinated alcohol's ability to form hydrogen bonds with lipid bilayers while maintaining hydrophobic interactions has been shown to improve the colloidal stability of LNPs under physiological conditions. This finding aligns with the growing trend of utilizing fluorinated surfactants to enhance the efficacy of targeted drug delivery systems.
Recent advances in computational chemistry have further elucidated the molecular mechanisms underlying the behavior of 1,1,3,3,4,4-Hexafluorobutan-2-ol. A 2023 study published in Chemical Science employed molecular dynamics simulations to analyze the intermolecular interactions between this compound and biological membranes. The results revealed that the compound preferentially partitions into the hydrophobic core of lipid bilayers, where it can modulate membrane fluidity and permeability. This property is particularly relevant for the design of permeation enhancers in transdermal drug delivery systems, as highlighted in a 2024 review article in Pharmaceutics.
The synthesis of 1,1,3,3,4,4-Hexafluorobutan-2-ol has been optimized through various fluorination strategies. One notable approach involves the use of selective fluorination reagents such as fluorine gas (F2) under controlled conditions, which allows for precise fluorine incorporation while minimizing side reactions. A 2022 study in Organic Letters described a novel method involving the use of fluoroform (CHF3) as a fluorinating agent, which enables the synthesis of this compound with high yield and purity. These synthetic advancements have significantly reduced production costs and improved the scalability of the compound for industrial applications.
From a toxicological perspective, 1,1,3,3,4,4-Hexafluorobutan-2-ol has been evaluated for its potential environmental and biological impacts. A 2023 study published in Environmental Science & Technology reported that the compound exhibits low bioaccumulation potential and rapid degradation in aquatic environments. These findings are crucial for the sustainable development of fluorinated compounds, as they address concerns related to the persistence of perfluorinated substances in ecosystems. However, ongoing research is needed to fully understand its long-term effects on human health and the environment.
The versatility of 1,1,3,3,4,4-Hexafluorobutan-2-ol extends to its potential use in the development of smart materials for biomedical applications. A 2024 study in ACS Applied Materials & Interfaces explored its role as a precursor for the synthesis of fluorinated hydrogels with tunable mechanical properties. These hydrogels have shown promise in tissue engineering and regenerative medicine due to their ability to mimic the extracellular matrix and support cell proliferation. The ability to fine-tune the crosslinking density and porosity of these materials through the incorporation of 1,1,3,3,4,4-Hexafluorobutan-2-ol represents a significant breakthrough in biomaterial design.
In conclusion, 1,1,3,3,4,4-Hexafluorobutan-2-ol (CAS 2228305-44-8) is a multifunctional fluorinated alcohol with a wide range of applications in biomedical research. Its unique molecular structure and physicochemical properties make it an attractive candidate for the development of advanced drug delivery systems, nanomedicine, and smart biomaterials. Ongoing research into its synthetic methods, biological interactions, and environmental impact will be critical for maximizing its potential in the biomedical field while ensuring its safe and sustainable use.
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